molecular formula C11H7Cl2NO B6415262 2-(3,5-Dichlorophenyl)-4-hydroxypyridine CAS No. 1261939-13-2

2-(3,5-Dichlorophenyl)-4-hydroxypyridine

Cat. No.: B6415262
CAS No.: 1261939-13-2
M. Wt: 240.08 g/mol
InChI Key: LENJUJUFHCEVNG-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-4-hydroxypyridine is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a dichlorophenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3,5-Dichlorophenyl)-4-pyridone, while reduction could produce 2-(3,5-Dichlorophenyl)-4-aminopyridine.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group and the dichlorophenyl moiety play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to the desired biological effect. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-4-pyridone
  • 2-(3,5-Dichlorophenyl)-4-aminopyridine
  • 3,5-Dichlorophenylpyridine

Uniqueness

2-(3,5-Dichlorophenyl)-4-hydroxypyridine is unique due to the presence of both the hydroxyl group and the dichlorophenyl group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further study and development.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENJUJUFHCEVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692694
Record name 2-(3,5-Dichlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-13-2
Record name 4-Pyridinol, 2-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dichlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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